molecular formula C10H19NO B13571246 2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine

2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine

Cat. No.: B13571246
M. Wt: 169.26 g/mol
InChI Key: ZZGRHWOCTSISOA-UHFFFAOYSA-N
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Description

2-{7-Oxaspiro[35]nonan-6-yl}ethan-1-amine is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine typically involves multi-step reactions. One common method starts with the preparation of the oxetane ring, followed by a series of transformations to introduce the spirocyclic structure. For example, the synthesis may begin with a Wittig reaction on 3-oxetanone, followed by ring-closure reactions to form the spirocyclic oxetane

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® for oxidative cyclizations, reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles, while reductive amination can yield various amine derivatives .

Scientific Research Applications

2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of 2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of novel compounds and in applications where specific molecular interactions are required.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(7-oxaspiro[3.5]nonan-8-yl)ethanamine

InChI

InChI=1S/C10H19NO/c11-6-2-9-8-10(3-1-4-10)5-7-12-9/h9H,1-8,11H2

InChI Key

ZZGRHWOCTSISOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCOC(C2)CCN

Origin of Product

United States

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